1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride typically involves several steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Heptanone Chain: The heptanone chain can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)heptan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)heptan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)heptan-1-one
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C16H24ClNO3 |
---|---|
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-5-6-7-13(17(2)3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H |
InChI Key |
JLDUTUVYPWMFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl |
Origin of Product |
United States |
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